molecular formula C9H9NO3 B2913817 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 477848-67-2

4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2913817
CAS No.: 477848-67-2
M. Wt: 179.175
InChI Key: VSKWTQFNEAQPHD-UHFFFAOYSA-N
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Description

“4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also includes a cyclopropyl group (a three-carbon ring), and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized through oxidation reactions . Cyclopropane rings can be formed through various methods, including reactions involving carbenes . Boronic acids, which are structurally similar to carboxylic acids, can be synthesized through reactions involving pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring attached to a carboxylic acid group and a cyclopropyl group .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including substitutions at the carbonyl carbon . Cyclopropane rings can participate in reactions that open the ring, due to the high ring strain .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Carboxylic acids, for example, can form hydrogen bonds and are generally polar and hydrophilic .

Scientific Research Applications

Synthetic Chemistry

Research in synthetic chemistry has explored the use of cyclopropane-containing compounds, akin to 4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxylic acid, as precursors or intermediates in the synthesis of complex molecules. For instance, cyclopropanecarboxylic acid derivatives have been utilized in the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, demonstrating significant herbicidal and fungicidal activities (Tian et al., 2009). This showcases the potential of such compounds in the development of new agrochemicals.

Materials Science

In materials science, the functionalization of cyclopropane derivatives has led to the creation of novel polymers and materials. The microwave-assisted Paal–Knorr reaction has been applied to synthesize polysubstituted furans, pyrroles, and thiophenes from β-keto esters, highlighting the versatility of cyclopropane derivatives in constructing heterocyclic scaffolds (Minetto et al., 2005). These materials find applications in electronic devices and as pharmacophores in drug design.

Biochemistry and Pharmacology

Cyclopropane derivatives, by virtue of their unique structural features, have been investigated for their biological activities. Studies have demonstrated their use as synthetic precursors for the preparation of densely functionalized pyrroles, which are key structures in many bioactive molecules (Wurz & Charette, 2005). Additionally, these compounds have shown inhibitory activity against mammalian topoisomerase II, suggesting potential therapeutic applications in cancer treatment (Wentland et al., 1993).

Safety and Hazards

While specific safety data for this compound is not available, carboxylic acids can be corrosive and irritating . Proper safety precautions should be taken when handling this compound.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-8(5-1-2-5)6-3-7(9(12)13)10-4-6/h3-5,10H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKWTQFNEAQPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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